molecular formula C9H6BrNO B13569093 1-Bromoisoquinolin-4-ol

1-Bromoisoquinolin-4-ol

Cat. No.: B13569093
M. Wt: 224.05 g/mol
InChI Key: LCWUTWCJYIMOMA-UHFFFAOYSA-N
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Description

1-Bromoisoquinolin-4-ol (C₁₀H₆BrCl, molecular weight 243.52 g/mol) is a brominated isoquinoline derivative featuring a hydroxyl group at position 4 and a bromine atom at position 1 . Its structure combines the aromatic isoquinoline scaffold with polar substituents, rendering it a versatile intermediate in pharmaceutical and organic synthesis.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

1-bromoisoquinolin-4-ol

InChI

InChI=1S/C9H6BrNO/c10-9-7-4-2-1-3-6(7)8(12)5-11-9/h1-5,12H

InChI Key

LCWUTWCJYIMOMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromoisoquinolin-4-ol can be synthesized through various methods. One common approach involves the bromination of isoquinolin-4-ol. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetonitrile or dichloromethane . The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of 1-bromoisoquinolin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, solvent, and brominating agent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromoisoquinolin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the isoquinoline ring.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Scientific Research Applications

1-Bromoisoquinolin-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-bromoisoquinolin-4-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxyl group can influence its binding affinity and reactivity with biological macromolecules .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between 1-bromoisoquinolin-4-ol and related isoquinoline derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
1-Bromoisoquinolin-4-ol Not provided C₁₀H₆BrCl 243.52 -Br (C1), -OH (C4) Building block for synthesis
1-Benzyl-4-bromoisoquinoline 2-oxide (4p) Not provided Not provided Not provided -Br (C4), benzyl (C1), N-oxide (C2) Synthetic intermediate
7-Amino-4-bromoisoquinolin-1(2H)-one 1033434-55-7 C₉H₇BrN₂O 251.07 -Br (C4), -NH₂ (C7), ketone (C1) Pharmaceutical intermediate
4-Bromo-2-methylisoquinolin-1(2H)-one 33930-63-1 C₁₀H₈BrNO 238.08 -Br (C4), -CH₃ (C2), ketone (C1) Fine chemical synthesis
4-Bromo-6-methoxyisoquinolin-1-ol 923278-23-3 C₁₀H₈BrNO₂ 262.08 -Br (C4), -OH (C1), -OCH₃ (C6) Research chemical
Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups : The bromine atom in all compounds enhances electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions.
  • Functional Group Diversity :

  • The amino group in 7-amino-4-bromoisoquinolin-1(2H)-one introduces nucleophilic reactivity, making it suitable for amide bond formation or coordination chemistry . Steric Effects: The methyl group in 4-bromo-2-methylisoquinolin-1(2H)-one may hinder reactivity at the C2 position, directing reactions to other sites .

Synthetic Utility: 1-Benzyl-4-bromoisoquinoline 2-oxide (4p) is notable for its N-oxide moiety, which can act as a directing group in metal-catalyzed C–H activation reactions . The ketone group in 4-bromo-2-methylisoquinolin-1(2H)-one provides a site for reduction or condensation reactions, expanding its utility in heterocyclic chemistry .

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